

Application Notes and Protocols: Alexa Fluor® 555 Phalloidin for Actin Staining

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Compound of Interest

Compound Name: *Alexa Fluor 555*

Cat. No.: *B1242918*

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Introduction

Alexa Fluor® 555 phalloidin is a high-affinity probe for filamentous actin (F-actin), offering researchers a powerful tool for visualizing the actin cytoskeleton in fixed cells. Phalloidin is a bicyclic peptide isolated from the poisonous mushroom *Amanita phalloides* that binds specifically to the grooves between F-actin subunits.^[1] This binding stabilizes the actin filaments and prevents their depolymerization. When conjugated to the bright and photostable Alexa Fluor® 555 dye, it provides a highly specific and sensitive method for fluorescently labeling the actin cytoskeleton for visualization by fluorescence microscopy.^{[2][3]} This document provides detailed application notes and protocols for the use of Alexa Fluor® 555 phalloidin in actin staining.

Product Information

Alexa Fluor® 555 phalloidin is typically supplied as a lyophilized solid.^[4] It is crucial to protect the product from light and moisture.^[4] For long-term storage, it is recommended to store the lyophilized product at -20°C, where it is stable for at least one year.^[4] Once reconstituted, typically in a solvent like dimethyl sulfoxide (DMSO) or methanol, the stock solution should also be stored at -20°C and protected from light.^[4] Stability in aqueous solutions is low; therefore, the conjugate should only be diluted into an aqueous buffer immediately before use.^[5]

Quantitative Data

The selection of a fluorophore is critical for successful fluorescence imaging. Alexa Fluor® 555 offers a combination of high brightness and superior photostability compared to traditional dyes like FITC and rhodamine.

Property	Value	Reference
Excitation Maximum	555 nm	[4] [5]
Emission Maximum	565 nm	[4] [5]
Quantum Yield	~0.1	[6]
Photostability	High	[2] [7]

Experimental Protocols

The following is a general protocol for staining F-actin in cultured mammalian cells using Alexa Fluor® 555 phalloidin. Optimization may be required for different cell types and experimental conditions.

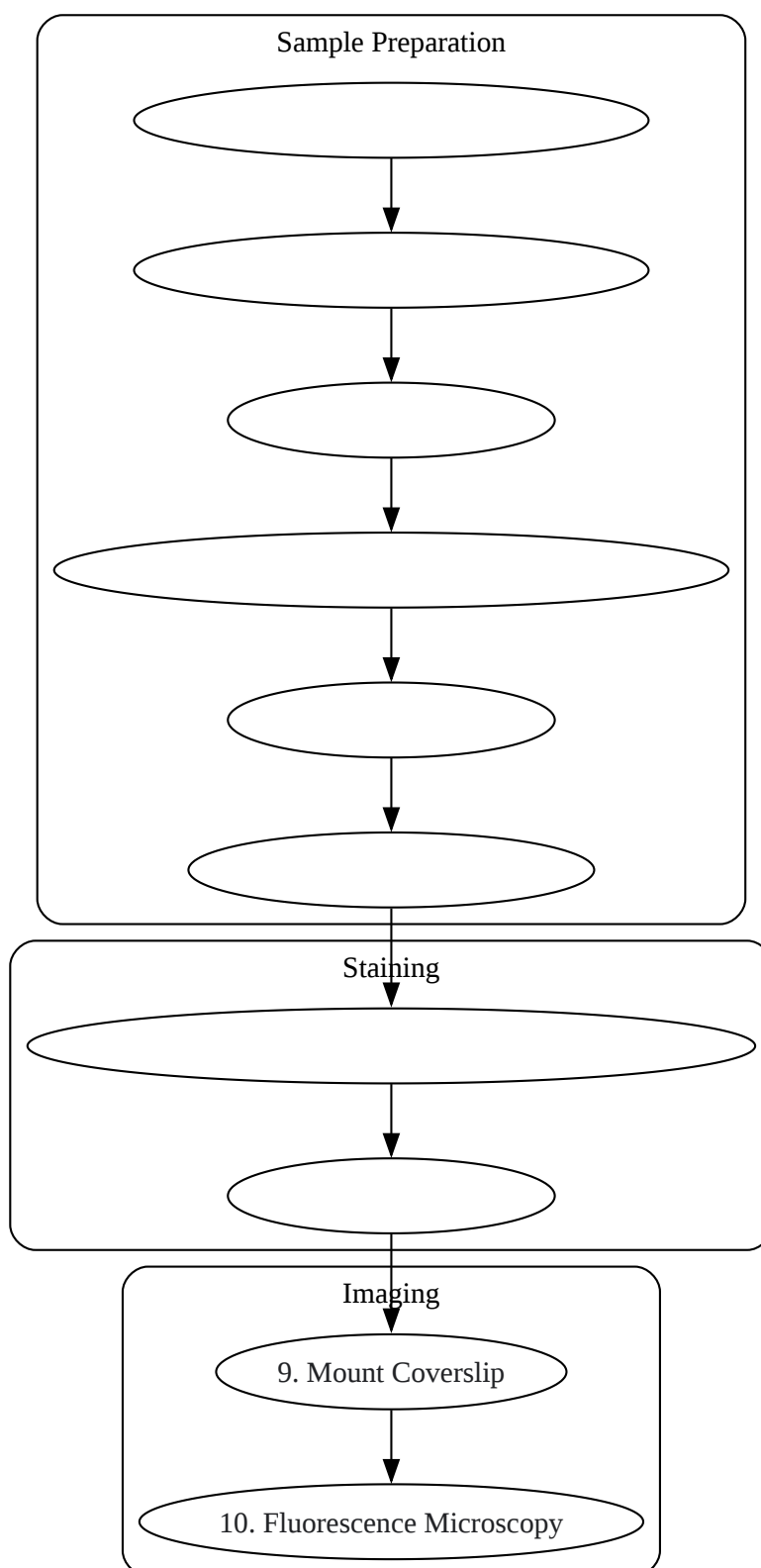
Materials

- Alexa Fluor® 555 phalloidin
- Methanol-free formaldehyde (e.g., 4% in PBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
- Bovine serum albumin (BSA)
- Antifade mounting medium
- Glass coverslips and microscope slides
- Cultured cells on coverslips

Staining Protocol for Adherent Cells

- **Cell Culture:** Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
- **Fixation:** Carefully aspirate the culture medium. Fix the cells by adding pre-warmed 4% methanol-free formaldehyde in PBS and incubate for 15 minutes at room temperature.[\[4\]](#)
- **Washing:** Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[\[4\]](#)
- **Permeabilization:** Aspirate the PBS and add permeabilization buffer (0.1% Triton™ X-100 in PBS). Incubate for 5 to 15 minutes at room temperature.
- **Washing:** Aspirate the permeabilization buffer and wash the cells three times with PBS.
- **Blocking (Optional but Recommended):** To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
- **Staining:** Dilute the Alexa Fluor® 555 phalloidin stock solution to the desired working concentration in PBS with 1% BSA. A common starting point is a 1:100 to 1:1000 dilution.[\[4\]](#) Aspirate the blocking solution and add the staining solution to the coverslips. Incubate for 15 to 60 minutes at room temperature, protected from light.[\[4\]](#)
- **Washing:** Aspirate the staining solution and wash the cells two to three times with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the Alexa Fluor® 555 dye (Excitation/Emission: ~555/565 nm).[\[4\]](#)

Experimental Workflow Diagram``dot

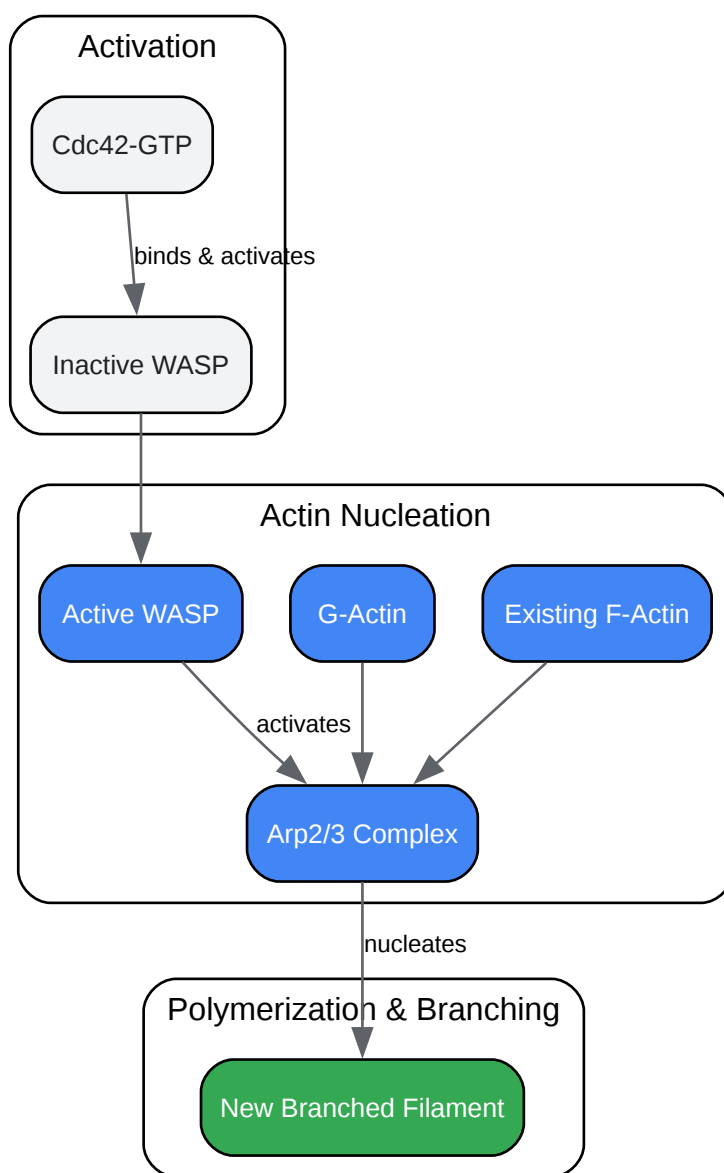


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Caption: Rho GTPase signaling to the actin cytoskeleton.

WASP/Arp2/3-Mediated Actin Polymerization

The Wiskott-Aldrich syndrome protein (WASP) and the Actin-Related Protein 2/3 (Arp2/3) complex are crucial for the nucleation of new actin filaments, leading to the formation of branched actin networks that drive processes like cell motility.



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Caption: WASP/Arp2/3 pathway of actin polymerization.

Conclusion

Alexa Fluor® 555 phalloidin is an indispensable tool for researchers studying the actin cytoskeleton. Its high specificity, brightness, and photostability enable high-resolution imaging of F-actin structures in a wide range of applications, from basic cell biology to drug discovery. By following the provided protocols and understanding the underlying signaling pathways, researchers can effectively utilize this powerful probe to investigate the intricate dynamics of the actin cytoskeleton.

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